2-({[(Tert-butoxy)carbonyl]amino}oxy)-4-methylhexanoic acid
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Overview
Description
2-({[(Tert-butoxy)carbonyl]amino}oxy)-4-methylhexanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. The compound is notable for its stability and ease of removal under acidic conditions, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-({[(Tert-butoxy)carbonyl]amino}oxy)-4-methylhexanoic acid typically involves the reaction of an amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent, often at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The use of continuous flow reactors has been explored to enhance efficiency and sustainability .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminooxy group.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic conditions, such as trifluoroacetic acid in dichloromethane, are employed to remove the Boc group.
Major Products:
Oxidation: Products include oximes and nitriles.
Reduction: Products include alcohols and amines.
Substitution: The primary amine is the major product after Boc removal.
Scientific Research Applications
2-({[(Tert-butoxy)carbonyl]amino}oxy)-4-methylhexanoic acid is used extensively in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the preparation of peptide-based drugs and biomolecules.
Medicine: It is involved in the synthesis of pharmaceuticals, particularly those requiring selective protection and deprotection of functional groups.
Industry: The compound is used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 2-({[(Tert-butoxy)carbonyl]amino}oxy)-4-methylhexanoic acid primarily involves the protection and deprotection of amine groups. The Boc group protects the amine during various chemical transformations and is removed under acidic conditions to reveal the free amine. This selective protection allows for the stepwise synthesis of complex molecules without interference from reactive amine groups .
Comparison with Similar Compounds
- 2-[(tert-Butoxycarbonyl)amino]acetic acid
- 2-[(tert-Butoxycarbonyl)amino]cyclopropane-1-carboxylic acid
- (S)-2-[(tert-Butoxycarbonyl)amino]-5-[(2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino]pentanoic acid
Uniqueness: 2-({[(Tert-butoxy)carbonyl]amino}oxy)-4-methylhexanoic acid is unique due to its specific structure, which includes a tert-butoxycarbonyl group and a methylhexanoic acid backbone. This combination provides stability and reactivity that are advantageous in various synthetic applications .
Properties
Molecular Formula |
C12H23NO5 |
---|---|
Molecular Weight |
261.31 g/mol |
IUPAC Name |
4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyhexanoic acid |
InChI |
InChI=1S/C12H23NO5/c1-6-8(2)7-9(10(14)15)18-13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15) |
InChI Key |
WIRMCUNBYGKLBS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(C(=O)O)ONC(=O)OC(C)(C)C |
Origin of Product |
United States |
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